molecular formula C26H12 B13143025 1-Ethynylcoronene CAS No. 88299-23-4

1-Ethynylcoronene

Cat. No.: B13143025
CAS No.: 88299-23-4
M. Wt: 324.4 g/mol
InChI Key: XTHSGNSOYLDBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynylcoronene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H12 It is a derivative of coronene, where an ethynyl group is attached to the coronene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylcoronene can be synthesized through various organic reactions. One common method involves the ethynylation of coronene using ethynylating agents under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes would focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylcoronene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the ethynyl group or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

1-Ethynylcoronene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.

    Industry: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-Ethynylcoronene exerts its effects involves interactions with molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, which can influence its behavior in various chemical and biological systems. The ethynyl group can also undergo reactions that modify the compound’s properties and interactions.

Comparison with Similar Compounds

    Coronene: The parent compound of 1-Ethynylcoronene, known for its stability and aromaticity.

    1-Methylcoronene: Another derivative of coronene with a methyl group instead of an ethynyl group.

    1-Phenylcoronene: A derivative with a phenyl group attached to the coronene structure.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to other coronene derivatives. Its ability to undergo specific reactions and form unique products makes it valuable for research and industrial applications.

Properties

CAS No.

88299-23-4

Molecular Formula

C26H12

Molecular Weight

324.4 g/mol

IUPAC Name

1-ethynylcoronene

InChI

InChI=1S/C26H12/c1-2-14-13-19-10-9-17-6-4-15-3-5-16-7-8-18-11-12-20(14)26-24(18)22(16)21(15)23(17)25(19)26/h1,3-13H

InChI Key

XTHSGNSOYLDBIR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=CC3=C4C2=C5C(=C1)C=CC6=C5C7=C(C=CC(=C74)C=C3)C=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.